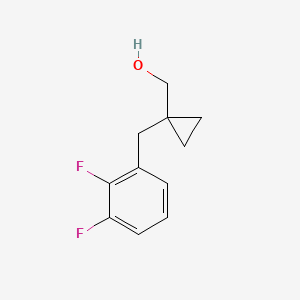
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12F2O It consists of a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,3-difluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,3-difluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can react at the benzylic position under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3-difluorobenzylcyclopropylcarboxylic acid.
Reduction: Formation of 2,3-difluorobenzylcyclopropylmethane.
Substitution: Formation of 2,3-difluorobenzylcyclopropylazide or 2,3-difluorobenzylcyclopropylthiol.
Applications De Recherche Scientifique
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(2,3-Difluorobenzyl)cyclopropyl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.
Uniqueness
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and difluorobenzyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12F2O |
|---|---|
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12F2O/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3,14H,4-7H2 |
Clé InChI |
LYRGJPYGYDIDME-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C(=CC=C2)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)

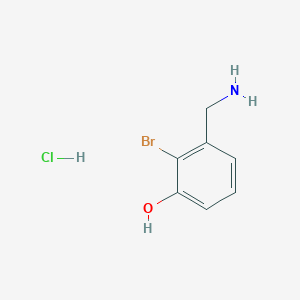

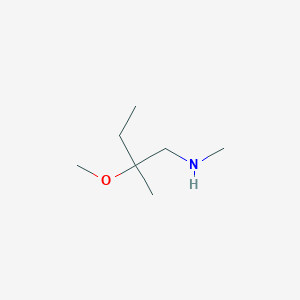
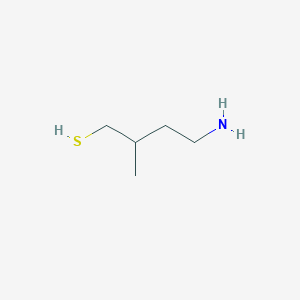
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)
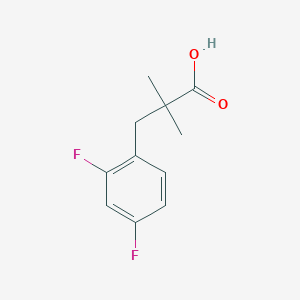

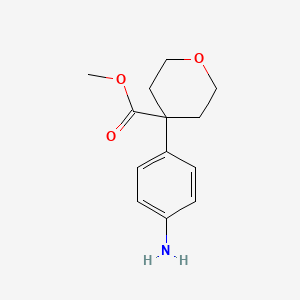

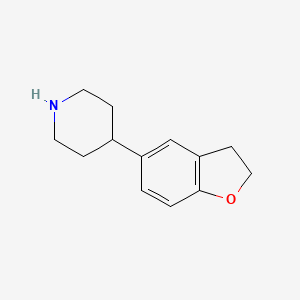
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)

